D-Cloprostenol
Overview
Description
(+)-5-trans Cloprostenol: is a synthetic analog of prostaglandin F2α, a naturally occurring prostaglandin. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. (+)-5-trans Cloprostenol is primarily used in veterinary medicine to manage reproductive functions, such as inducing estrus and controlling the timing of ovulation in livestock .
Mechanism of Action
Target of Action
D-Cloprostenol, also known as (+)-5-trans Cloprostenol, is a highly potent prostaglandin F2-alpha receptor agonist . The primary target of this compound is the prostaglandin F2-alpha receptor (PGF2α receptor), which plays a crucial role in various physiological processes, including the regulation of the menstrual cycle and the induction of labor .
Mode of Action
This compound interacts with its target, the PGF2α receptor, by binding to it and activating it . This activation leads to a series of downstream effects, including the contraction of smooth muscle tissues, such as those found in the uterus . This interaction results in a potent luteolytic effect, causing the corpus luteum to stop the production of progesterone and reduce in size over several days .
Pharmacokinetics
It is typically administered via intramuscular injection . The specific dosage regimen for the indication should be followed .
Result of Action
The primary molecular effect of this compound’s action is the reduction of progesterone production by the corpus luteum . On a cellular level, this leads to a decrease in the size of the corpus luteum over several days . These effects are used in veterinary medicine to induce estrus and to cause abortion .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stage of the corpus luteum at the time of administration can affect the compound’s impact on progesterone production . Additionally, this compound’s efficacy can be influenced by the precise timing of administration in relation to the reproductive cycle .
Biochemical Analysis
Biochemical Properties
D-Cloprostenol interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins, a process guided by biocatalytic retrosynthesis . The synthesis involves an unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction . These interactions set the critical stereochemical configurations under mild conditions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it induces functional regression in cultured luteal cells of selected felid species . The changes induced by this compound were measured based on progesterone concentration and mRNA expression analysis of selected genes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects at the molecular level, influencing the production of prostaglandins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in nonlactating dairy cattle, two doses of this compound (150 and 300 μg) were studied for their effects on progesterone concentration, luteal diameter, and ovulation rate .
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the synthesis of prostaglandins . It interacts with enzymes such as BVMO and KRED, which play crucial roles in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-5-trans Cloprostenol typically involves several steps, starting from readily available raw materials. One common method involves the use of levogyration corey lactone diol as a starting material. The synthetic route includes oxidation, olefin formation, reduction, and Wittig reactions . The process can be summarized as follows:
Oxidation: The primary alcohol group of levogyration corey lactone diol is selectively oxidized.
Olefin Formation: The oxidized product undergoes olefin formation.
Reduction: The olefin is reduced to form the desired intermediate.
Wittig Reaction: The intermediate undergoes a Wittig reaction to form the final product, (+)-5-trans Cloprostenol.
Industrial Production Methods: Industrial production of (+)-5-trans Cloprostenol involves similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving chiral resolution techniques to obtain optically pure products. Industrial methods may also include the use of preparative liquid chromatography for purification .
Chemical Reactions Analysis
Types of Reactions: (+)-5-trans Cloprostenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Chemistry: (+)-5-trans Cloprostenol is used as a model compound in the study of prostaglandin analogs. Its synthesis and reactions provide insights into the behavior of similar compounds.
Biology: In biological research, (+)-5-trans Cloprostenol is used to study the effects of prostaglandins on cellular processes, such as inflammation and cell signaling.
Medicine: In veterinary medicine, (+)-5-trans Cloprostenol is used to manage reproductive functions in livestock. It is used to induce estrus, control ovulation timing, and treat reproductive disorders.
Industry: The compound is used in the pharmaceutical industry for the development of veterinary drugs. Its synthesis and production methods are studied to improve efficiency and yield .
Comparison with Similar Compounds
Bimatoprost: Used in the treatment of glaucoma and ocular hypertension.
Fluprostenol: Used in veterinary medicine for similar reproductive management purposes.
Travoprost: Another prostaglandin analog used in ophthalmology.
Uniqueness: (+)-5-trans Cloprostenol is unique in its specific application in veterinary medicine for reproductive management. Its synthetic route and chiral resolution techniques also distinguish it from other prostaglandin analogs .
Properties
CAS No. |
57968-81-7 |
---|---|
Molecular Formula |
C22H29ClO6 |
Molecular Weight |
424.9 g/mol |
IUPAC Name |
(E)-7-[2-[(E)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H29ClO6/c23-15-6-5-7-17(12-15)29-14-16(24)10-11-19-18(20(25)13-21(19)26)8-3-1-2-4-9-22(27)28/h1,3,5-7,10-12,16,18-21,24-26H,2,4,8-9,13-14H2,(H,27,28)/b3-1+,11-10+ |
InChI Key |
VJGGHXVGBSZVMZ-RHRRPTPYSA-N |
Isomeric SMILES |
C1C(C(C(C1O)/C=C/C(COC2=CC(=CC=C2)Cl)O)C/C=C/CCCC(=O)O)O |
SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
Canonical SMILES |
C1C(C(C(C1O)C=CC(COC2=CC(=CC=C2)Cl)O)CC=CCCCC(=O)O)O |
40665-92-7 | |
Pictograms |
Irritant; Health Hazard |
Synonyms |
D-Cloprostenol; (+)-5,6-trans Cloprostenol; (+)-5-trans-16-m-chlorophenoxy tetranor PGF2α; (+)-5-trans-16-m-chlorophenoxy tetranor Prostaglandin F2α |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: d-cloprostenol primarily targets prostaglandin F2α receptors (PGF2α Rs). [] Upon binding to these receptors, it mimics the action of naturally occurring prostaglandin F2α, initiating a cascade of downstream effects. These effects include luteolysis (regression of the corpus luteum), increased uterine contractility, and modulation of other physiological processes.
A: Research indicates that the binding of this compound to PGF2α Rs is stereospecific. [] This means that the specific three-dimensional structure of this compound is crucial for its high affinity and potent activity at the receptor. Studies using bovine corpus luteum and myometrial cell membranes demonstrated that this compound was significantly more potent than its racemic mixture (dl-cloprostenol) in inhibiting [3H]prostaglandin F2α binding. []
A: this compound administration leads to a significant decrease in progesterone (P4) concentrations in various animal species. [, , ] This effect is attributed to its luteolytic action, causing regression of the corpus luteum, the primary source of progesterone production. Studies on dairy cows treated with different prostaglandin F2α analogues, including this compound, showed a significant reduction in serum P4 concentrations after treatment. [] The rate of decline in P4 concentration was significantly higher in the this compound group compared to dinoprost tromethamine and cloprostenol groups. []
A: this compound exerts a direct contractile effect on the myometrium, leading to increased uterine motility. [] This effect has been demonstrated in experimental cows during diestrus, where intrauterine pressure recording showed significant differences in the area under the curve and mean amplitude of uterine contractions after this compound administration compared to placebo. [] The contractile effect was dose-dependent, with a higher dose (0.3 mg) producing a more pronounced and sustained response. []
ANone: The molecular formula of this compound is C22H34O5 and its molecular weight is 382.5 g/mol.
A: Research on the synthesis and characterization of 1-ethylamide and 1-ethanolamide derivatives of this compound and their 15-epimers provides valuable spectroscopic data. [] The compounds were characterized using infrared (IR), 1H nuclear magnetic resonance (NMR), 13C NMR, 2D NMR (COSY and HETCOR), and mass spectrometry (MS). [] These techniques allow for a detailed analysis of the compound's structure and properties.
ANone: this compound is not primarily known for its catalytic properties. It is a synthetic prostaglandin F2α analogue used for its hormonal effects, particularly in animal reproduction.
ANone: The provided research papers do not delve into computational chemistry modeling, simulations, or quantitative structure-activity relationship (QSAR) models for this compound.
A: The stereospecificity of this compound binding to PGF2α receptors highlights the importance of its specific three-dimensional structure for its biological activity. [] Modifications to the structure, such as the production of 1-ethylamide and 1-ethanolamide derivatives, can alter its binding affinity, potency, and potentially its selectivity for different PGF2α receptor subtypes. [] Further research is needed to fully elucidate the impact of specific structural modifications on the pharmacological profile of this compound.
A: While the provided research papers do not extensively discuss stability and formulation strategies for this compound, the synthesis and characterization of its derivatives [] offer insights into potential modifications that could influence its stability, solubility, and bioavailability. Further research in this area would be beneficial to optimize formulations for different administration routes and species-specific applications.
A: this compound can be administered via various routes, including intramuscular (IM), intravenous (IV), and intrauterine (IU). [] The specific route and dosage depend on the intended application and animal species. Its duration of action varies depending on the administration route, dosage, and physiological state of the animal.
A: Studies on various animal species, including dairy cows, sows, goats, and peccaries, have demonstrated the efficacy of this compound in modulating reproductive processes. [, , , , , ] For example, this compound has been shown to effectively induce estrus synchronization in sows and improve reproductive performance in multiparous sows during lactation. [] In dairy cows, IM administration of this compound at the time of artificial insemination improved conception rates. []
A: Research suggests that this compound can be used for inducing parturition in sows and goats. [, ] Studies on sows showed that perivulva administration of half the recommended dose of this compound was as effective as the full dose administered IM in inducing farrowing. [] Similarly, studies on Saanen goats demonstrated the efficacy of this compound in synchronizing parturition and optimizing milking goat production. []
A: Research indicates that this compound influences ovarian follicle dynamics. [, , , , ] In nonlactating dairy cows, a double dose of this compound (300 μg) tended to induce full luteolysis more effectively than a standard dose (150 μg), particularly in cows with corpus lutea aged 120 and 132 hours. [] Studies on buffaloes and cows treated with a combination of estradiol benzoate, a progesterone-releasing device, and this compound showed that this compound could hasten ovulation in cows but did not significantly affect the ovulation rate or time in buffaloes. [] In another study, a higher dose of this compound (375 μg) tended to induce complete luteolysis in more nonlactating dairy cows compared to a split dose (150 µg given on two consecutive days). []
A: Yes, research has investigated the efficacy of this compound in the treatment of cystic ovarian follicles (COF) in dairy cows. [] A study comparing different hormonal interventions for COF treatment found that the use of this compound in combination with gonadorelin acetate resulted in significantly improved cure rates compared to the control group or the use of an intravaginal progesterone device. []
ANone: The research primarily focuses on the reproductive effects of this compound in animals and does not provide comprehensive details regarding its toxicology and long-term safety profile in humans.
ANone: The research papers provided focus on traditional administration routes (IM, IV, IU) for this compound and do not explore targeted drug delivery strategies.
ANone: The research papers primarily focus on assessing the efficacy of this compound based on reproductive outcomes, such as estrus synchronization, ovulation rate, and pregnancy rate. While progesterone levels are monitored as an indicator of luteolysis, the studies do not delve into specific biomarkers for predicting efficacy or identifying adverse effects.
A: The research papers highlight the use of radioimmunoassay (RIA) and enzyme-linked immunosorbent assay (ELISA) as common techniques to quantify progesterone levels in animal samples. [, , , ] These methods are used to assess the luteolytic effect of this compound, which is reflected in the decline of circulating progesterone concentrations.
A: Research investigating the presence of anti-d-cloprostenol antibodies in sheep utilized a scintillation counter and radioactively-labeled [5,6,8,9,11,12,14,15(n)-3H] prostaglandin F2α to detect and quantify antibody binding. [] This technique allows researchers to assess the potential impact of antibody development on the efficacy of this compound treatment.
A: Research indicates that the administration of this compound can lead to the development of anti-prostaglandin F2α antibodies in sheep. [] Although antibody levels were found to be low, their potential impact on fertility parameters, such as pregnancy rates, requires further investigation.
ANone: The provided research papers do not discuss potential interactions between this compound and drug transporters. Further research in this area could provide valuable insights into the compound's pharmacokinetic profile and potential for drug interactions.
ANone: The research papers do not provide information on this compound's potential to induce or inhibit drug-metabolizing enzymes. Further research is needed to investigate these interactions and their potential clinical relevance.
A: Research comparing the cost-effectiveness of using injectable progesterone versus intravaginal devices for estrus synchronization in dairy cows found that the injectable progesterone protocol was significantly less expensive (48% cost reduction) while maintaining similar synchronization efficiency. [] This highlights the potential for exploring cost-effective alternatives in reproductive management programs.
A: The research papers highlight the use of various tools and resources for efficient research, including ultrasonography for monitoring ovarian follicle dynamics, RIA and ELISA for quantifying hormone levels, and statistical software for data analysis. [, , , ] These tools and resources are crucial for advancing scientific knowledge in animal reproduction and developing effective reproductive management strategies.
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